REACTION_CXSMILES
|
[Na].Cl.[NH2:3][C:4]([NH2:6])=[NH:5].[CH3:7][O:8][C:9](=[O:21])[N:10]=[CH:11][CH2:12][C:13](OCCOCC)=[O:14]>CO>[NH2:5][C:4]1[NH:6][C:13](=[O:14])[CH:12]=[C:11]([NH:10][C:9]([O:8][CH3:7])=[O:21])[N:3]=1 |f:1.2,^1:0|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
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Name
|
methyl[(1-ethoxy-2-ethoxycarbonyl)ethylidene]carbamate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(N=CCC(=O)OCCOCC)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
While stirring there
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
The resulting suspension is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 40° in a water-jet vacuum
|
Type
|
ADDITION
|
Details
|
600 ml of water are added to the residue
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off under suction
|
Type
|
WASH
|
Details
|
washed with 250 ml of water
|
Type
|
CUSTOM
|
Details
|
dried at 50° in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(C=C(N1)NC(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |